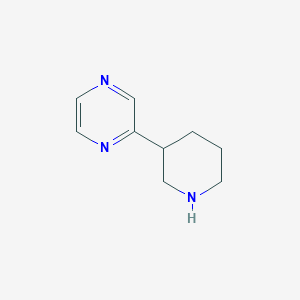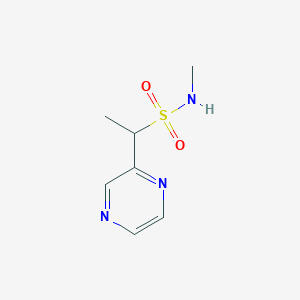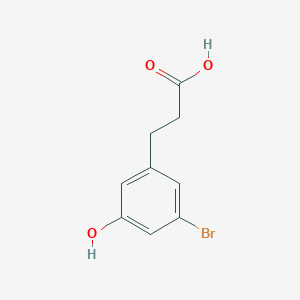
3-(3-Bromo-5-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-5-oxophenyl)propanoic acid.
Reduction: Formation of 3-(5-Hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-Azido-5-hydroxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant properties and its role as a metabolite in various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxyphenyl)propanoic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-(3-Bromophenyl)propanoic acid: Lacks the hydroxyl group, which can influence its solubility and interaction with biological molecules.
3-(5-Hydroxyphenyl)propanoic acid: The hydroxyl group is positioned differently, which can alter its chemical and biological properties.
Uniqueness
3-(3-Bromo-5-hydroxyphenyl)propanoic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
3-(3-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) |
Clave InChI |
RGVAXIBCLQNHHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


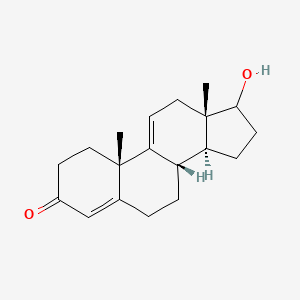

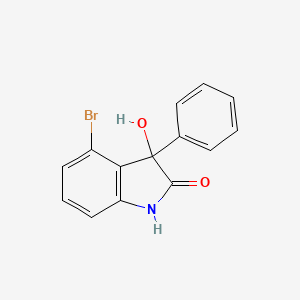

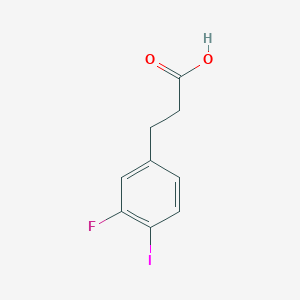
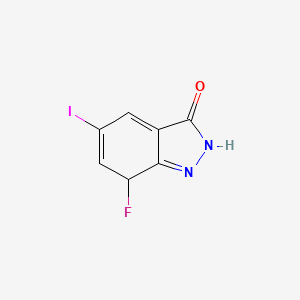

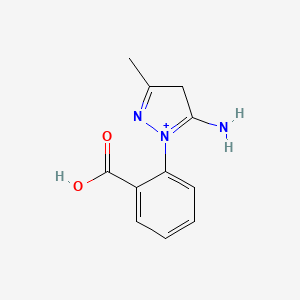

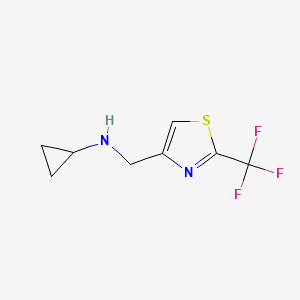
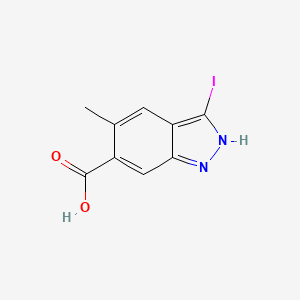
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
